molecular formula C20H17F3N2O2S B11074714 N-[3-(2-pyridin-2-ylethyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

N-[3-(2-pyridin-2-ylethyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11074714
M. Wt: 406.4 g/mol
InChI Key: ASDDEXSYVOKLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring and the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism by which N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring and sulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The sulfonamide group also contributes to its potential as a pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C20H17F3N2O2S

Molecular Weight

406.4 g/mol

IUPAC Name

N-[3-(2-pyridin-2-ylethyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C20H17F3N2O2S/c21-20(22,23)16-6-4-9-19(14-16)28(26,27)25-18-8-3-5-15(13-18)10-11-17-7-1-2-12-24-17/h1-9,12-14,25H,10-11H2

InChI Key

ASDDEXSYVOKLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.